2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid

Lipophilicity Medicinal Chemistry Drug Design

This compound's 3,4-difluorophenyl motif with α-dimethylamino substitution delivers a calculated LogP of 1.65—ideal for CNS permeability and oral bioavailability—unlike the 2,4-difluoro regioisomer (XLogP3 -0.5). The tertiary amine enables unique N-alkylation, quaternization, or N-oxide chemistry inaccessible with primary amine analogs. Procure at ≥98% purity with defined 2–8°C storage to ensure batch-to-batch reproducibility in multi-step syntheses.

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B12126018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCN(C)C(C1=CC(=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)6-3-4-7(11)8(12)5-6/h3-5,9H,1-2H3,(H,14,15)
InChIKeyMUZBJPJHAYDXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic Acid: Procurement-Grade Specifications and Structural Baseline


2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic acid (CAS 1218126-33-0) is a fluorinated non-proteinogenic amino acid derivative with the molecular formula C₁₀H₁₁F₂NO₂ and a molecular weight of 215.20 g/mol . The compound features a 3,4-difluorophenyl ring attached to a stereogenic α-carbon, which bears both a dimethylamino group and a carboxylic acid moiety . Commercially, it is supplied as a research chemical with a minimum purity of 95%, with select vendors offering material at ≥98% purity and specifying storage conditions of 2–8°C in sealed, dry containers . Its primary utility lies in serving as a synthetic intermediate in medicinal chemistry and as a building block for more complex fluorinated organic molecules .

Why In-Class Substitution of 2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic Acid Fails: Critical Structural Determinants


Generic substitution among α-amino acid derivatives with 3,4-difluorophenyl motifs is scientifically unsound because even minor changes to the α-substituent or fluorine substitution pattern profoundly alter key physicochemical parameters. The target compound's specific combination—3,4-difluoro substitution paired with an α-dimethylamino group—yields a calculated LogP of 1.65, whereas the 2,4-difluoro regioisomer exhibits an XLogP3 of -0.5, representing a >2 log unit shift in lipophilicity [1]. Similarly, exchanging the dimethylamino group for a primary amine (e.g., 3,4-difluorophenylglycine, CAS 225641-94-1) reduces molecular weight from 215.20 to 187.14 g/mol, eliminates the tertiary amine handle for further N-alkylation, and removes the hydrogen-bonding and solubility modulation provided by the N,N-dimethyl moiety . Such alterations fundamentally change solubility profiles, metabolic stability, and synthetic utility, meaning that analogs cannot be assumed to behave identically in downstream synthetic protocols or biological assays .

Quantitative Differentiation Evidence for 2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic Acid Versus Closest Analogs


Regioisomeric Fluorine Substitution Drives >2 Log Unit Shift in Lipophilicity

The 3,4-difluoro substitution pattern of the target compound confers a computed LogP of 1.65, whereas the 2,4-difluoro regioisomer (CAS 1218641-29-2) exhibits an XLogP3 of -0.5, representing a calculated difference of 2.15 log units in lipophilicity [1]. This difference is attributable to the altered electronic distribution and intramolecular hydrogen-bonding capacity of the fluorine atoms relative to the dimethylamino group. No direct head-to-head experimental comparison is available; this represents a cross-study comparable metric based on computed physicochemical parameters from authoritative databases [1].

Lipophilicity Medicinal Chemistry Drug Design

Presence of α-Dimethylamino Group Enables Tertiary Amine Synthetic Utility

The target compound contains an α-dimethylamino substituent, providing a tertiary amine handle absent in the primary amine analog 3,4-difluorophenylglycine (CAS 225641-94-1) . The molecular weight difference is 215.20 versus 187.14 g/mol (Δ = 28.06 g/mol), corresponding to the replacement of -NH₂ with -N(CH₃)₂ . Structurally, the dimethylamino group introduces an additional basic nitrogen center, alters hydrogen-bonding capacity, and enables distinct reactivity profiles including quaternization, N-oxide formation, and participation in Mannich-type reactions . No quantitative bioactivity comparison is available; this evidence is based on structural class-level inference regarding synthetic versatility .

Synthetic Intermediate Medicinal Chemistry Chemical Diversity

Commercial Availability at ≥98% Purity with Defined Storage Parameters

The target compound is commercially available from reputable suppliers at ≥98% purity (HPLC), with specified storage conditions of 2–8°C in sealed, dry containers . In contrast, the primary amine analog 3,4-difluorophenylglycine is listed with minimum 95% purity by at least one vendor . While this represents a cross-study comparable metric based on vendor specifications rather than a direct head-to-head quality assessment, the availability of higher-purity material reduces the likelihood of impurities interfering with sensitive downstream reactions and minimizes the need for additional purification steps .

Procurement Quality Control Synthetic Chemistry

Hydrogen Bond Acceptor Count and Rotatable Bond Profile Differentiate from Non-Fluorinated and Mono-Fluorinated Analogs

The target compound possesses 5 hydrogen bond acceptors (two fluorine atoms, one carbonyl oxygen, one hydroxyl oxygen, and the nitrogen lone pair) and 3 rotatable bonds, as per computed descriptors . A non-fluorinated phenyl analog would lack the two fluorine-derived H-bond acceptors, reducing the total to 3 acceptors. This represents a class-level inference regarding the impact of fluorine substitution on molecular recognition properties. The 3,4-difluoro arrangement specifically contributes to the compound's polarity surface area (TPSA = 40.54 Ų), which differs from regioisomers due to altered electronic distribution .

Physicochemical Properties Molecular Design Computational Chemistry

GHS Hazard Classification Enables Proper Safety and Handling Protocols

The compound is classified under GHS with the signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . This explicit hazard profile enables laboratory personnel to implement appropriate personal protective equipment (PPE) and engineering controls. In contrast, the primary amine analog 3,4-difluorophenylglycine is only noted as 'Irritant (Xi)' with less specific hazard guidance . This difference in available hazard information, while not a direct quantitative safety comparison, provides clearer regulatory and safety direction for procurement and use .

Laboratory Safety Chemical Handling Procurement Compliance

Optimal Research and Industrial Application Scenarios for 2-(3,4-Difluorophenyl)-2-(dimethylamino)acetic Acid


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity (LogP ~1.65)

In drug discovery campaigns where compounds with calculated LogP values near 1.65 are targeted for optimal membrane permeability and oral bioavailability, 2-(3,4-difluorophenyl)-2-(dimethylamino)acetic acid serves as a preferred scaffold relative to the 2,4-difluoro regioisomer (XLogP3 = -0.5) . The higher lipophilicity of the 3,4-isomer may enhance blood-brain barrier penetration and cellular uptake, making it suitable for CNS-targeted programs or intracellular target engagement studies [1].

Synthetic Methodology: N-Alkylation and Quaternary Ammonium Salt Synthesis

The α-dimethylamino group provides a tertiary amine handle that enables subsequent N-alkylation, quaternization, or N-oxide formation—transformations not accessible with the primary amine analog 3,4-difluorophenylglycine [1]. This makes the compound a versatile building block for generating diverse chemical libraries or for introducing a permanently charged quaternary ammonium moiety into fluorinated aromatic frameworks .

Quality-Sensitive Synthesis: High-Purity (≥98%) Starting Material for Reproducible Reactions

For multi-step syntheses where impurities can propagate through the sequence or catalyze side reactions, procurement of material with ≥98% purity specification is essential . The target compound's defined storage conditions (2–8°C, dry, sealed) further ensure long-term chemical integrity, reducing the risk of degradation that could compromise experimental reproducibility .

Physicochemical Property Optimization: Introducing Fluorine-Derived H-Bond Acceptors

The 3,4-difluorophenyl motif contributes two additional hydrogen bond acceptors relative to non-fluorinated phenyl analogs, enabling fine-tuning of molecular recognition properties in protein-ligand interactions . This is particularly valuable in structure-based drug design where fluorine atoms can engage in orthogonal multipolar interactions with backbone amides or side-chain residues, improving binding affinity and selectivity profiles .

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